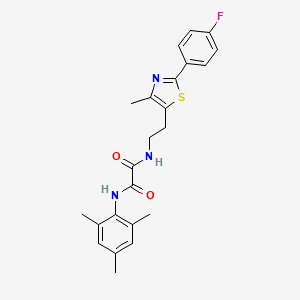

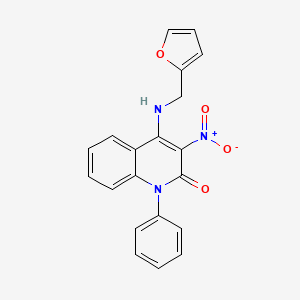

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide, also known as CXM-101, is a novel small molecule that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.

Applications De Recherche Scientifique

Antibacterial Activity

The furan moiety in compounds like 2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(furan-2-yl)methyl]acetamide has been recognized for its antibacterial properties. Furan derivatives are known to exhibit a wide range of biological activities, including antibacterial effects against both gram-positive and gram-negative bacteria . The incorporation of the furan nucleus into new compounds is a significant synthetic strategy in medicinal chemistry, aimed at developing new drugs to combat microbial resistance.

Antifungal and Antiviral Properties

Similar to their antibacterial capabilities, furan derivatives also display antifungal and antiviral activities. The structural versatility of furan compounds allows for the synthesis of various derivatives that can be potent against a range of fungal and viral pathogens .

Anti-inflammatory and Analgesic Effects

Compounds containing furan rings have been reported to possess anti-inflammatory and analgesic properties. This is attributed to the ability of these compounds to modulate biological pathways that are involved in inflammation and pain perception .

Anticancer Potential

The furan ring system is a common feature in many anticancer agents. Research has shown that furan derivatives can be effective against various cancer cell lines, including lung carcinoma. Molecular docking studies and cytotoxicity assays have been used to investigate the potential of furan-containing compounds as anticancer agents .

Antioxidant Activity

Furan derivatives are also explored for their antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to chronic diseases and aging. The reactivity of the furan ring makes it a suitable candidate for developing new antioxidant compounds .

Antiplatelet and Antithrombotic Activities

The modification of furan derivatives to enhance their antiplatelet and antithrombotic activities is another area of interest. These properties are crucial for the prevention of cardiovascular diseases, as they help to reduce the risk of blood clots forming in the arteries .

Antidiabetic Activity

Research into furan derivatives has also extended into the field of diabetes management. Some furan compounds have shown promise in modulating blood sugar levels and improving insulin sensitivity, making them potential candidates for antidiabetic medications .

Neuroprotective Effects

Lastly, the neuroprotective effects of furan derivatives are being investigated. These compounds may offer therapeutic benefits for neurodegenerative diseases such as Parkinson’s and Alzheimer’s by protecting neuronal cells from damage .

Propriétés

IUPAC Name |

2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S/c22-15(18-10-14-7-4-8-24-14)9-13-11-25-17(20-13)21-16(23)19-12-5-2-1-3-6-12/h4,7-8,11-12H,1-3,5-6,9-10H2,(H,18,22)(H2,19,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWKWBIUZKZLJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Diamino-2-(chloromethyl)-8-(diethylamino)-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B2864679.png)

![2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2864681.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2864683.png)

![methyl 2-[9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2864687.png)

![2-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2864688.png)

![2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B2864693.png)

![5-chloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2864697.png)